(R)-1-(5-Chloropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 157.6 g/mol. It is categorized as an amine and features a pyrimidine ring substituted with a chlorine atom at the 5-position. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The IUPAC name for this compound is 1-(5-chloropyrimidin-2-yl)ethan-1-amine, and its structure can be represented by the SMILES notation: CC(N)C1=NC=C(Cl)C=N1 . This structural configuration suggests that the compound may exhibit unique reactivity and biological properties due to the presence of both the amine and chloropyrimidine functionalities.
These reactions are significant for synthesizing derivatives that may enhance its biological activity or modify its pharmacokinetic properties .
Research indicates that (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibits various biological activities, particularly as an inhibitor or modulator in biochemical pathways. Its structural similarity to other pyrimidine-based compounds suggests potential interactions with enzymes or receptors involved in cellular signaling. Specific studies have highlighted its role in:
Further investigation into its mechanism of action and specific targets is necessary to fully elucidate its therapeutic potential .
The synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while also emphasizing the importance of stereochemistry in its biological activity .
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine has several potential applications, particularly in:
The compound's ability to interact with biological systems positions it as a valuable tool in drug discovery and development .
Interaction studies involving (R)-1-(5-Chloropyrimidin-2-yl)ethanamine have focused on its binding affinity and selectivity towards various biological targets. Preliminary data suggest that it may interact with:
Such studies are crucial for understanding how modifications to its structure can enhance or diminish these interactions, thereby influencing its pharmacological profile .
Several compounds share structural similarities with (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1-(Pyrimidin-2-yl)ethanamine | 1616809-52-9 | Lacks chlorine substitution; basic pyrimidine structure. |
N-Methyl-1-(pyrimidin-2-yl)methanamine | 1083246-53-0 | Contains a methyl group instead of an ethyl amine; alters polarity. |
2-Amidinopyrimidine hydrochloride | 138588-40-6 | Features amidine functionality; distinct reactivity profile. |
Pyrimidin-2-ylmethanamine hydrochloride | 372118-67-7 | Similar core structure but differs in substitution pattern. |
The presence of the chlorine atom at the 5-position of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine contributes significantly to its unique reactivity and biological activity compared to these similar compounds .
This comprehensive overview underscores the importance of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine in both synthetic chemistry and potential therapeutic applications, warranting further exploration into its properties and uses.